molecular formula C10H17N5 B13325012 N,6-dimethyl-2-(piperazin-1-yl)pyrimidin-4-amine

N,6-dimethyl-2-(piperazin-1-yl)pyrimidin-4-amine

Cat. No.: B13325012
M. Wt: 207.28 g/mol
InChI Key: OFYMZCKAYBRNND-UHFFFAOYSA-N
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Description

N,6-dimethyl-2-(piperazin-1-yl)pyrimidin-4-amine is a heterocyclic organic compound that features a pyrimidine ring substituted with a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,6-dimethyl-2-(piperazin-1-yl)pyrimidin-4-amine typically involves the reaction of 2-chloro-6-methylpyrimidine with piperazine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: N,6-dimethyl-2-(piperazin-1-yl)pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).

Major Products:

    Oxidation: N-oxides of the pyrimidine ring.

    Reduction: Reduced amine derivatives.

    Substitution: Alkylated or acylated piperazine derivatives.

Scientific Research Applications

N,6-dimethyl-2-(piperazin-1-yl)pyrimidin-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,6-dimethyl-2-(piperazin-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects .

Comparison with Similar Compounds

  • N,N-Dimethyl-6-(piperazin-1-yl)pyrimidin-4-amine
  • 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides

Comparison: N,6-dimethyl-2-(piperazin-1-yl)pyrimidin-4-amine is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its binding affinity and selectivity for molecular targets. Compared to similar compounds, it may exhibit different pharmacokinetic properties and biological activities, making it a valuable candidate for further research and development .

Properties

Molecular Formula

C10H17N5

Molecular Weight

207.28 g/mol

IUPAC Name

N,6-dimethyl-2-piperazin-1-ylpyrimidin-4-amine

InChI

InChI=1S/C10H17N5/c1-8-7-9(11-2)14-10(13-8)15-5-3-12-4-6-15/h7,12H,3-6H2,1-2H3,(H,11,13,14)

InChI Key

OFYMZCKAYBRNND-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCNCC2)NC

Origin of Product

United States

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